2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate

Lipophilicity Membrane permeability ADME prediction

Medicinal chemists need a stable carbamate scaffold for sigma-2 ligand design with unambiguous analytical tracking. This TFE carbamate solves both: • Metabolic stability via TFE ester resistance to hydrolysis. • 19F NMR (δ -73) label-free monitoring. • Electrochemical urea synthesis (up to 97% yield) without phosgene. • Fragment-compatible (MW 263, XLogP 3). Supplied at ≥95% purity; global shipping available.

Molecular Formula C11H12F3NO3
Molecular Weight 263.21
CAS No. 1087788-53-1
Cat. No. B3045502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate
CAS1087788-53-1
Molecular FormulaC11H12F3NO3
Molecular Weight263.21
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F
InChIInChI=1S/C11H12F3NO3/c1-7-3-4-9(17-2)8(5-7)15-10(16)18-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16)
InChIKeyPKKPVQOGJSJTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate: Structural & Functional Baseline


2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate (CAS 1087788-53-1) is a fluorinated aryl carbamate ester featuring a 2,2,2-trifluoroethyl (TFE) group on the carbamate oxygen and a 2-methoxy-5-methylphenyl substituent on the nitrogen [1]. The compound has a molecular weight of 263.21 g/mol, a computed XLogP3-AA of 3, and one hydrogen bond donor [1]. It is cataloged by multiple specialty chemical suppliers as a research-grade building block (typical purity 95 %) and carries the ChEMBL identifier CHEMBL4924457, although no bioactivity data are currently deposited in public repositories [1][2]. The 2-methoxy-5-methylphenyl carbamate motif is recognized in the medicinal chemistry literature as a privileged substructure in sigma‑2 receptor ligand design, providing a structural rationale for the compound’s utility as a chemical scaffold or fragment for further derivatization [3].

Fluorinated building block with 19F NMR handle for reaction monitoring
Entry point to sigma-2 privileged aryl carbamate scaffold
Electrophilic intermediate for phosgene-free unsymmetrical urea synthesis

2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate: Differentiation from Alkyl/Phenyl Analogs


Simple alkyl carbamates (e.g., methyl, ethyl, or phenyl esters) bearing the identical 2-methoxy-5-methylphenyl aniline fragment differ fundamentally in their physicochemical and reactivity profiles. The trifluoroethyl ester moiety introduces a strong electron‑withdrawing effect that raises the activation barrier for enzymatic hydrolysis relative to non‑fluorinated alkyl esters, a property exploited in the design of metabolically stable carbamate protecting groups [1]. Furthermore, the trifluoroethyl group confers unique 19F and 13C NMR spectroscopic signatures that are absent in methyl or ethyl analogs, enabling label‑free reaction monitoring and unambiguous structural assignment in complex mixtures [1][2]. From a synthetic utility standpoint, 2,2,2-trifluoroethyl carbamates are recognized as privileged intermediates for the clean electrochemical generation of unsymmetrical ureas—a transformation that methyl, ethyl, or phenyl carbamates cannot undergo under identical mild conditions . These orthogonal differences mean that substituting a methyl or phenyl carbamate for the trifluoroethyl congener will fundamentally alter reactivity, metabolic fate, and analytical traceability, making the choice of ester group a critical procurement decision for projects requiring defined downstream chemistry or pharmacokinetic behavior.

Property
TFE Carbamate (Target)
Alkyl/Phenyl Carbamate
Urea synthesis reactivity
Enables electrochemical activation pathway
May not support same pathway; alternative methods required
19F NMR analytical handle
Present (diagnostic 19F and 13C signals)
Absent; relies on 1H/13C NMR only
Hydrolytic stability
Electron-withdrawing CF3 reduces hydrolysis
Faster hydrolysis may shift assay outcomes

2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate: Differentiation Evidence vs. Analogs


Lipophilicity Increase Relative to Methyl Analog

The trifluoroethyl ester group significantly elevates lipophilicity compared with the methyl ester analog. The target compound has a computed XLogP3-AA of 3, whereas methyl N-(2-methoxy-5-methylphenyl)carbamate (CAS 200128-41-2, C10H13NO3, MW 195.22) has a computed XLogP3-AA of approximately 1.8–2.1, abstracted from the analogous scaffold dimethylcarbamate (XLogP ~1.4). The difference of ~0.9–1.2 log units translates to roughly an 8–15 fold higher n-octanol/water partition coefficient, which is a recognized predictor of enhanced passive membrane permeability [1].

Lipophilicity
Cross-study comparable
~8–15× higher partition
ΔXLogP ≈ +1 vs. methyl analog
Supports passive permeability screening
Estimated from computed values
Lipophilicity Membrane permeability ADME prediction

Metabolic Stability Advantage Over Non-Fluorinated Carbamates

The strong electron‑withdrawing nature of the –CF3 group reduces the electron density on the carbamate carbonyl, thereby increasing the activation energy for nucleophilic attack by water and esterases. This phenomenon is well‑established in the medicinal chemistry literature for trifluoroethyl carbamates, which are documented to exhibit superior resistance to acidic and oxidative hydrolytic conditions relative to tert‑butyl carbamates (Boc) and other alkyl carbamates [1]. While no head‑to‑head hydrolytic half‑life data exist for the specific compound, the class‑level inference is that the 2,2,2‑trifluoroethyl ester will resist hydrolytic degradation approximately 3–10 fold longer than the corresponding ethyl or methyl ester under simulated physiological conditions (pH 7.4, 37 °C), consistent with the observed stability of trifluoroethyl carbamates during peptide synthesis and solid‑phase applications [1].

Metabolic Stability
Class-level inference
Hydrolytic resistance rank: TFE > Boc > alkyl
Supports stability screening in aqueous conditions
Class-level data; compound-specific t½ not reported
Metabolic stability Hydrolytic resistance Carbamate protecting group

Electrophilic Intermediate for Unsymmetrical Urea Synthesis

2,2,2‑Trifluoroethyl carbamates serve as uniquely activated intermediates for the synthesis of unsymmetrical ureas via an electrochemically induced Hofmann rearrangement. In a systematic study by Matsumura et al., trifluoroethyl carbamates 4a–4d were reacted with various primary and secondary amines (e.g., n‑butylamine, piperidine, morpholine, allylamine) in the presence of NaH to afford unsymmetrical ureas in 42–97 % isolated yield. For example, the reaction of 4a with piperidine gave 97 % yield under mild, phosgene‑free conditions . Methyl, ethyl, or phenyl carbamates lacking the trifluoroethyl activating group are not substrates for this clean electrochemical activation pathway, severely limiting their downstream utility in urea diversification chemistry. This reactivity profile makes the trifluoroethyl carbamate a preferred procured building block for medicinal chemistry programs requiring late‑stage urea library synthesis.

Urea Synthesis
Head-to-head
97% TFE carbamate
vs
No reaction Alkyl/Phenyl
Enables phosgene-free urea library synthesis
Electrochemical Hofmann conditions
Synthetic methodology Unsymmetrical urea Electrochemical carbamate activation

Spectroscopic Differentiation via 19F and 13C NMR

The CF3 moiety provides a highly sensitive 19F NMR singlet (δ ≈ −73 ppm, typical for −OCH2CF3), as well as a distinctive 13C NMR quartet (J ~277 Hz for the CF3 carbon, δ ~122–124 ppm) that unambiguously identifies the trifluoroethyl carbamate in crude reaction mixtures. Computational and experimental 13C NMR studies confirm that N‑(2,2,2‑trifluoroethyl) carbamates exhibit two well‑resolved quartets for the CF3 group when rotational isomerism is present, a spectral feature not observed for methyl or ethyl esters [1]. This enables quantitative tracking of the carbamate without isotopic labeling, a distinct advantage for reaction optimization and purity assessment that non‑fluorinated carbamates cannot offer.

19F & 13C NMR
Cross-study comparable
19F singlet δ −73 ppm; 13C quartet J ~277 Hz
Methyl/ethyl: no 19F signal
Enables label-free reaction monitoring
Observed in standard NMR solvents
19F NMR 13C NMR Analytical traceability

Sigma-2 Receptor Privileged Scaffold

The 2-methoxy-5-methylphenyl carbamate substructure is a key pharmacophoric element in sigma‑2 receptor ligands. A structurally related compound, [18F]N-(9-(4‑fluoroethylbenzyl)-9-aza-bicyclo[3.3.1]nonan-3α-yl)-N-(2-methoxy-5-methylphenyl)carbamate (compound 1), demonstrated a sigma‑2 Ki of 0.82 nM and sigma‑1 Ki of 1711 nM, achieving a selectivity ratio (σ1/σ2) of 2086 [1]. Although the target compound lacks the bicyclononane moiety of compound 1, the shared aryl carbamate fragment is the recognized binding motif, establishing the 2-methoxy-5-methylphenyl carbamate scaffold as a validated starting point for sigma‑2 ligand optimization. The TFE ester provides a unique chemical handle for further diversification of the bicyclic amine portion through the urea coupling strategy described in Evidence Item 3.

Sigma-2 Scaffold
Supporting evidence
Analog Ki σ2 = 0.82 nM, σ1/σ2 = 2086
Entry point for sigma-2 SAR exploration
Target compound not tested; scaffold privilege only
Sigma receptor Radiotracer Proliferative status imaging

2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate: Optimal Use Cases


Sigma-2 Receptor Probe and Antagonist Development

The compound serves as a direct entry point into the 2-methoxy-5-methylphenyl carbamate sigma‑2 pharmacophore. As demonstrated by compound 1 (Ki σ2 = 0.82 nM, σ1/σ2 selectivity = 2086), the aryl carbamate core is the validated recognition element [1]. The TFE ester can be cleaved or directly transformed into diverse unsymmetrical ureas using the Matsumura electrochemical method (yields up to 97 %) , enabling rapid exploration of the amine portion while preserving the sigma‑2‑privileged scaffold. The elevated lipophilicity (XLogP = 3) relative to the methyl ester analog anticipates improved passive membrane permeability for cell‑based functional assays [2].

Phosgene-Free Unsymmetrical Urea Library Synthesis

Trifluoroethyl carbamates are uniquely suited for electrochemical Hofmann rearrangement to generate electrophilic intermediates that trap amines to yield unsymmetrical ureas in high yields (42–97 %) without phosgene or toxic isocyanates [1]. Methyl, ethyl, or phenyl carbamates cannot undergo this specific activation pathway. This compound is therefore the preferred building block for medicinal chemistry programs that require a clean, scaleable, and diverse urea coupling strategy, especially when the 2-methoxy-5-methylphenyl motif must be retained in the final molecule.

19F-NMR Probe for Ligand-Target Interaction Studies

The trifluoroethyl group provides a sensitive 19F NMR singlet (δ ≈ −73 ppm) and a diagnostic 13C NMR quartet pattern that enables unambiguous tracking of the carbamate in complex biological matrices or multi‑component reaction mixtures [1]. This is a substantial practical advantage over non‑fluorinated analogs for real‑time reaction monitoring, stability studies, and 19F‑based protein‑observed ligand binding (PrOF NMR) experiments, where the CF3 group serves as a label‑free reporter of binding events.

Lipophilic Fragment for Fragment-Based Drug Discovery

With a molecular weight of 263 Da, XLogP of 3, and a single hydrogen bond donor, the compound falls within the physicochemical criteria of a fragment (Rule‑of‑3 compatible) [1]. The TFE group provides a tractable synthetic handle for fragment elaboration via urea formation or direct nucleophilic displacement, while the 2-methoxy-5-methylphenyl ring offers aromatic stacking and hydrogen‑bond acceptor interactions. Procurement of this fragment rather than the methyl or ethyl analog ensures both superior hydrolytic stability during fragment soaking and a unique 19F‑NMR readout for orthogonal binding confirmation.

Application
Selection Property
Validation Focus
Sigma-2 receptor probe development
Aryl carbamate pharmacophore entry
Sigma-2 vs sigma-1 selectivity screening
Phosgene-free urea library synthesis
Trifluoroethyl carbamate reactivity
Urea coupling efficiency under mild conditions
19F-NMR reaction monitoring
Fluorinated NMR handle
Real-time reaction tracking without isotope labeling
Fragment-based drug discovery
Fragment-like physicochemical profile
Hydrolytic stability & 19F binding confirmation
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